![molecular formula C8H10O4 B2832033 Methyl (1S,2R,4R)-6-oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylate CAS No. 2503155-27-7](/img/structure/B2832033.png)
Methyl (1S,2R,4R)-6-oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl (1S,2R,4R)-6-oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylate” is a complex organic compound. The bicyclo[2.2.1]heptane core is a common structural motif in many natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of similar bicyclo[2.2.1]heptane derivatives often involves Diels-Alder reactions . An organocatalytic formal [4 + 2] cycloaddition reaction has been used to synthesize a wide range of bicyclo[2.2.1]heptane-1-carboxylates .Molecular Structure Analysis
The molecular structure of similar compounds involves a bicyclo[2.2.1]heptane core . This core is a privileged molecular structure embedded in numerous compounds with various functions .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve organocatalytic formal [4 + 2] cycloaddition reactions . These reactions permit rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, the parent 7-oxanorbornane is commercially available and its preparation starts with the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis- cyclohexane-1,4-diol .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Chemical Transformations
A significant application of these compounds lies in the field of asymmetric synthesis and the exploration of chemical transformations. For instance, derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates have been synthesized through Aza-Diels-Alder reactions, showcasing their utility in creating chiral building blocks (Waldmann & Braun, 1991). Moreover, the microwave-assisted synthesis of methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate highlights the compound's role in stereoselective substitution reactions, revealing unusual endo-selectivity due to the 7-azabicyclo[2.2.1]heptane skeleton (Onogi, Higashibayashi, & Sakurai, 2012).
Synthesis of Bicyclic and Tricyclic Compounds
These compounds are also key intermediates in the synthesis of bicyclic and tricyclic frameworks, which are relevant in drug discovery and material science. For example, the regioselective cycloaddition of C-Aryl- and C-Carbamoylnitrones to methyl 2-Benzylidenecyclopropanecarboxylate leads to substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, showcasing their versatility in creating complex molecular architectures (Molchanov & Tran, 2013).
Contributions to Medicinal Chemistry
In the realm of medicinal chemistry, these compounds have been explored for their cytotoxic properties and potential as drug precursors. For instance, dimethyl exo-5,6-oxido-7-oxabicyclo[2.2.1]hept-2-ene-2,3-dicarboxylate and its analogues were studied for significant cytotoxicity, indicating their potential in cancer research (Anderson & Dewey, 1977).
Material Science Applications
Additionally, these compounds find applications in material science, particularly in the synthesis of cured resins and other polymeric materials, demonstrating their utility beyond biological applications. The compound 3,4-Epoxy-6-methylcyclohexylmethyl 3,4-epoxy-6-methylcyclohexane carboxylate is an example, used in the manufacture of cured resins (IARC, 1999).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl (1S,2R,4R)-6-oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-11-8(10)5-2-4-3-6(9)7(5)12-4/h4-5,7H,2-3H2,1H3/t4-,5-,7+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBAQVMNOMNWTL-XAHCXIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CC(=O)C1O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H]2CC(=O)[C@H]1O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(benzylthio)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2831950.png)
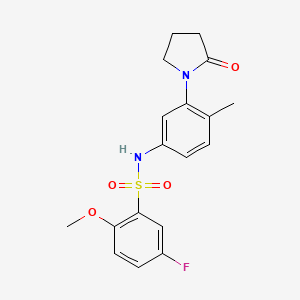
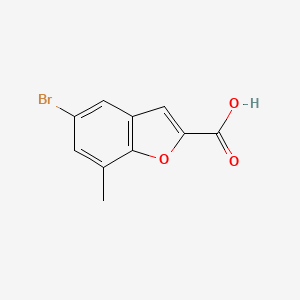
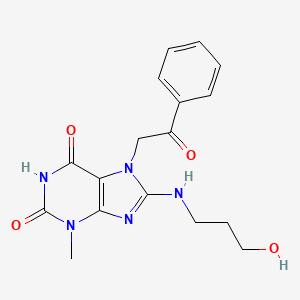
![1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-3,3-diphenylpropan-1-one](/img/structure/B2831956.png)
![4-chloro-2-{[(4-chlorophenyl)thio]methyl}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2831958.png)

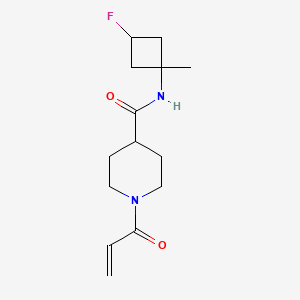
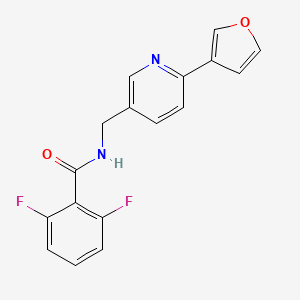
![3-Chloropyrido[2,3-b]pyrazin-6-amine](/img/structure/B2831965.png)
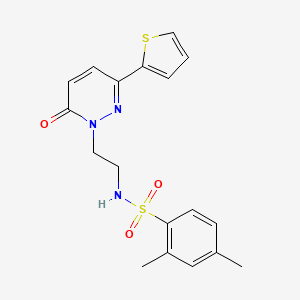

![2,6-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2831970.png)

